![molecular formula C7H16ClNO B2720050 (1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride CAS No. 2411178-13-5](/img/structure/B2720050.png)
(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, commonly known as PACAP-27, is a neuropeptide that plays a significant role in various physiological processes. PACAP-27 is a member of the secretin/glucagon superfamily of peptides and is widely distributed in the central and peripheral nervous systems.
Wirkmechanismus
PACAP-27 exerts its effects through binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The binding of PACAP-27 to PAC1 and VPAC receptors activates adenylate cyclase, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). The activation of PKA leads to the phosphorylation of various target proteins, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
PACAP-27 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of ion channels, and the activation of various signaling pathways. PACAP-27 has also been shown to have vasodilatory effects, leading to increased blood flow to various organs. Moreover, PACAP-27 has been shown to have anti-inflammatory effects, leading to the suppression of various inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PACAP-27 in lab experiments include its high potency, specificity, and stability. PACAP-27 is also readily available through solid-phase peptide synthesis. However, one of the limitations of using PACAP-27 in lab experiments is its high cost, which may limit its use in large-scale experiments. Moreover, the effects of PACAP-27 may be influenced by various factors, such as the concentration and duration of exposure, which may affect the interpretation of the results.
Zukünftige Richtungen
Future research on PACAP-27 may focus on its role in various physiological processes, such as circadian rhythms, stress response, and learning and memory. Moreover, future research may explore the therapeutic potential of PACAP-27 in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. Furthermore, future research may investigate the effects of PACAP-27 on various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which may provide insights into its mechanism of action.
Synthesemethoden
The synthesis of PACAP-27 involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide chain is elongated by coupling the carboxyl group of one amino acid to the amino group of the next amino acid in the sequence. The synthesis is completed by cleaving the peptide from the solid support and purifying it through high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
PACAP-27 has been extensively studied for its role in various physiological processes, including neurotransmission, neuroprotection, and neuroendocrine regulation. PACAP-27 is involved in the regulation of circadian rhythms, stress response, and learning and memory. It has also been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Eigenschaften
IUPAC Name |
(1S,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPGMTXXLJKGX-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.